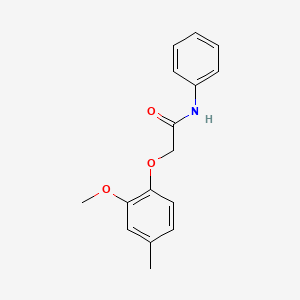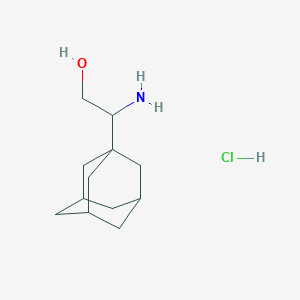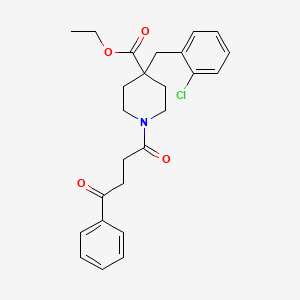![molecular formula C17H17N5O3S B5231690 methyl 2-({[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5231690.png)
methyl 2-({[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic systems involves using precursors like methyl 2-benzoylamino-3-dimethylaminopropenoate and various reagents to prepare fused pyrimidinones and other heterocyclic compounds. Methods have been developed for the efficient synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives using catalysts like thiamine hydrochloride in water medium, showcasing the versatility of these synthetic approaches in producing complex heterocyclic systems (Liu, Lei, & Hu, 2012).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds, such as the detailed X-ray crystallography studies, provide insights into their conformation, crystal packing, and the nature of intermolecular interactions. These studies reveal the significance of hydrogen bonding and π-π stacking interactions in determining the supramolecular architecture of these compounds, which is crucial for understanding their chemical behavior and potential applications (Canfora, Pillet, Espinosa, & Ruisi, 2010).
Chemical Reactions and Properties
The chemical reactivity of these compounds involves various transformations, including cyclization reactions that lead to the formation of pyranones and other heterocyclic frameworks. These reactions are facilitated by the presence of active methylene groups or potential methylene groups within the ring systems of the reactants. The ability to undergo such diverse chemical reactions underlines the synthetic utility of these compounds in heterocyclic chemistry (Stanovnik, Svete, & Tislér, 1989).
Mécanisme D'action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been found to exhibit numerous activities, including acting as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Based on the activities of similar compounds, it can be inferred that it may interact with its targets by binding to their active sites, thereby inhibiting their function . This interaction can lead to changes in the biochemical pathways regulated by these targets.
Biochemical Pathways
Given the potential targets of similar compounds, it can be inferred that it may affect pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects of these pathway alterations would depend on the specific context and could include changes in cell behavior, gene expression, and physiological responses.
Pharmacokinetics
A compound with a similar structure was found to have markedly increased oral bioavailability , suggesting that this compound may also have favorable pharmacokinetic properties.
Result of Action
Based on the activities of similar compounds, it can be inferred that it may lead to changes in cell behavior, gene expression, and physiological responses .
Safety and Hazards
Orientations Futures
The future directions in the study of triazole compounds involve the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . There is also interest in synthesizing and studying the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .
Propriétés
IUPAC Name |
methyl 2-[[2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-10-8-11(2)22-16(18-10)20-17(21-22)26-9-14(23)19-13-7-5-4-6-12(13)15(24)25-3/h4-8H,9H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHUFAWVMBLMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(=O)NC3=CC=CC=C3C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-({[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione](/img/structure/B5231614.png)
![4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B5231618.png)
![3-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5231636.png)

![ethyl 4-{[(2-{[(4-methyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thien-3-yl)carbonyl]amino}benzoate](/img/structure/B5231669.png)

![(4-chlorophenyl)[1-(2-hydroxy-4-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5231683.png)
![5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethylidene]-3(2H)-furanone](/img/structure/B5231698.png)
![2-[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]ethanol](/img/structure/B5231703.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-ethylphenyl)acetamide](/img/structure/B5231707.png)
![4-butoxy-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5231714.png)

![1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5231726.png)
![2-bromo-1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5231728.png)